2-fluoroethyl 1H-indole-4-carboxylate
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Overview
Description
2-fluoroethyl 1H-indole-4-carboxylate is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. The indole nucleus is known for its diverse biological activities and is a key structural component in many bioactive molecules .
Preparation Methods
The synthesis of 2-fluoroethyl 1H-indole-4-carboxylate typically involves the reaction of 1H-indole-4-carboxylic acid with 2-fluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of dehydrating agents to facilitate esterification. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-fluoroethyl 1H-indole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-fluoroethyl 1H-indole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-fluoroethyl 1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The fluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
2-fluoroethyl 1H-indole-4-carboxylate can be compared with other indole derivatives such as:
Methyl 1H-indole-4-carboxylate: Similar structure but with a methyl group instead of a fluoroethyl group.
Ethyl 1H-indole-4-carboxylate: Contains an ethyl group instead of a fluoroethyl group.
2-chloroethyl 1H-indole-4-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.
The presence of the fluoroethyl group in this compound may confer unique properties, such as increased stability and enhanced biological activity .
Properties
IUPAC Name |
2-fluoroethyl 1H-indole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c12-5-7-15-11(14)9-2-1-3-10-8(9)4-6-13-10/h1-4,6,13H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIQDCQQIGYLCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)OCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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